molecular formula C26H28N2O3 B11408315 N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11408315
M. Wt: 416.5 g/mol
InChI Key: ORZCGUXFYNRTHI-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylamine, benzyl chloride, and furan-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and compounds with dimethylamino or furan-2-ylmethyl groups. Examples include:

Uniqueness

N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H28N2O3/c1-5-19-10-13-24-23(15-19)18(2)25(31-24)26(29)28(17-22-7-6-14-30-22)16-20-8-11-21(12-9-20)27(3)4/h6-15H,5,16-17H2,1-4H3

InChI Key

ORZCGUXFYNRTHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4

Origin of Product

United States

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